

Technical Support Center: Stereochemical Confirmation of (3-Oxopiperazin-2-yl)acetic acid

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Compound of Interest

Compound Name: (3-Oxopiperazin-2-yl)acetic acid

Cat. No.: B1335547

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This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for confirming the stereochemistry of **(3-Oxopiperazin-2-yl)acetic acid**.

Frequently Asked Questions (FAQs)

Q1: What is stereochemistry and why is it crucial for **(3-Oxopiperazin-2-yl)acetic acid**?

A1: Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. **(3-Oxopiperazin-2-yl)acetic acid** possesses a chiral center at the C2 position of the piperazine ring, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S). These enantiomers can have different biological activities, potencies, and toxicities.^[1] Therefore, confirming the absolute configuration is a critical step in drug discovery and development to ensure safety and efficacy.

Q2: What are the primary analytical methods for determining the absolute configuration of a chiral molecule like this?

A2: The most definitive methods for determining absolute configuration are:

- Single-Crystal X-ray Crystallography: Considered the gold standard, this technique provides an unambiguous 3D structure of the molecule in its crystalline form.^{[2][3]}

- Vibrational Circular Dichroism (VCD): A spectroscopic method that measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental spectrum to one calculated via Density Functional Theory (DFT), the absolute configuration of a molecule in solution can be determined.[1][4][5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a standalone method for absolute configuration, NMR using chiral derivatizing or solvating agents can help determine enantiomeric purity and can be used to assign configuration by comparing the data to known standards or through advanced techniques like the Mosher's ester analysis.[6][7][8]

Q3: Can I use Chiral High-Performance Liquid Chromatography (HPLC) to determine the absolute configuration?

A3: Chiral HPLC is an excellent technique for separating enantiomers and determining their ratio (enantiomeric excess, ee).[9][10] However, it is a comparative method. It cannot determine the absolute configuration (i.e., whether a specific peak corresponds to the R or S enantiomer) unless you have an authenticated reference standard of a known configuration to compare the retention times.

Q4: Which method should I choose?

A4: The choice depends on your sample and available resources.

- If you can grow a high-quality single crystal, X-ray crystallography is the most direct and unambiguous method.[11]
- If your compound is difficult to crystallize but soluble, VCD is a powerful alternative for analysis in solution.[12][13]
- If you need to determine enantiomeric purity or have access to a known standard, Chiral HPLC is a rapid and robust method.[14]
- Chiral NMR is particularly useful for assessing enantiomeric purity and can provide structural insights when used with derivatizing agents.[15]

Troubleshooting Guides

Single-Crystal X-ray Crystallography

- Q: I am unable to grow crystals suitable for X-ray diffraction. What can I do?
 - A: Crystal growth is often a trial-and-error process. Try screening a wide range of solvents and solvent combinations (e.g., slow evaporation, vapor diffusion, cooling). If the free acid/base is difficult to crystallize, try forming a salt (e.g., hydrochloride[16]) or a co-crystal with another molecule, which can sometimes improve crystal quality.[11]
- Q: My X-ray data was collected, but the Flack parameter is inconclusive (~0.5). How can I confirm the absolute stereochemistry?
 - A: An inconclusive Flack parameter can occur if the anomalous scattering signal from your molecule's atoms is weak. To resolve this, you can either:
 - Recollect data with a different X-ray source: Using a copper (Cu) source instead of molybdenum (Mo) can enhance the anomalous scattering effect.
 - Create a heavy-atom derivative: If possible, co-crystallize your molecule with a compound containing a heavier atom (e.g., bromine, iodine) or chemically incorporate one. This will provide a stronger anomalous signal for a more reliable determination.
 - Use an internal chiral reference: Co-crystallizing with a molecule of a known, fixed absolute configuration can allow for the determination of the absolute structure of the entire crystal.[17]

Vibrational Circular Dichroism (VCD)

- Q: The experimental VCD spectrum does not match the calculated spectrum for either enantiomer. What went wrong?
 - A: This discrepancy can arise from several factors:
 - Incorrect Conformational Analysis: The calculated spectrum is an average of all significant low-energy conformers. Ensure your computational search was exhaustive enough to find all relevant conformers. The piperazine ring and the acetic acid side chain can adopt multiple conformations.

- Solvent Effects: The calculations must account for the solvent used in the experiment. Ensure you have used an appropriate solvent model (e.g., Polarizable Continuum Model - PCM) in your DFT calculations.
- Sample Purity: Impurities in the sample can interfere with the spectrum. Confirm the purity of your sample using techniques like NMR and LC-MS.
- Experimental Error: Check instrument calibration and sample concentration. The concentration must be high enough to produce a good signal-to-noise ratio.

Chiral NMR Spectroscopy

- Q: After adding a chiral derivatizing agent (e.g., Mosher's acid chloride), I don't see any separation of signals for the enantiomers. Why?
 - A: This could be due to:
 - Sample is Enantiopure: Your sample may be a single enantiomer, in which case you would only see one set of signals.
 - Derivatization Failure: The reaction to form the diastereomeric derivatives may not have gone to completion. Confirm the reaction using TLC or LC-MS. The target molecule has both a secondary amine and a carboxylic acid, which could potentially be derivatized.
 - Insufficient Resolution: The chiral center may be too far from the protons being observed, resulting in a very small chemical shift difference. Try acquiring the spectrum on a higher-field NMR spectrometer or analyze different nuclei if applicable (e.g., ^{13}C).^[7]
 - Wrong Choice of Agent: The chosen chiral derivatizing agent may not be effective for your specific molecule. Consider trying a different agent.^[8]

Chiral HPLC

- Q: I am not getting any separation of enantiomers on my chiral column. What should I try?
 - A: Lack of separation is a common issue in method development.^[10]

- Screen Different Columns: The interaction between the analyte and the chiral stationary phase (CSP) is highly specific. The most successful CSPs are often polysaccharide-based (e.g., Chiralpak®, Chiralcel®).[9] Try screening several different types of chiral columns.
- Optimize the Mobile Phase: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). Adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for an acidic analyte or diethylamine for a basic one) can significantly improve peak shape and resolution.[18]
- Change Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.

Experimental Protocols & Data Presentation

Method 1: Single-Crystal X-ray Crystallography

Protocol:

- Crystal Growth: Dissolve 5-10 mg of purified **(3-Oxopiperazin-2-yl)acetic acid** in a minimal amount of a suitable solvent (e.g., methanol, ethanol, water, or mixtures). Use slow evaporation, vapor diffusion against an anti-solvent (e.g., diethyl ether, hexane), or slow cooling to grow single crystals.
- Crystal Selection: Select a clear, defect-free crystal with dimensions of approximately 0.1-0.3 mm.
- Data Collection: Mount the crystal on a diffractometer. Collect diffraction data, ensuring to measure Friedel pairs to determine the absolute structure.
- Structure Solution and Refinement: Process the data and solve the crystal structure. Refine the structure and determine the absolute configuration by analyzing the Flack parameter. A value close to 0 indicates the correct enantiomer has been modeled; a value close to 1 indicates the inverted structure is correct.

Data Summary Table (Example):

Parameter	Value	Interpretation
Chemical Formula	C₆H₁₀N₂O₃	Confirmed
Crystal System	Orthorhombic	Crystal lattice type
Space Group	P ₂ 12 ₁ 2 ₁ (Chiral)	Confirms a chiral structure
Flack Parameter	0.05(3)	Unambiguously confirms the modeled absolute configuration (e.g., S)

| R-factor | 3.5% | Goodness of fit for the model |

Method 2: Vibrational Circular Dichroism (VCD)

Protocol:

- Computational Analysis:
 - Perform a thorough conformational search for both R- and S-enantiomers of **(3-Oxopiperazin-2-yl)acetic acid** using a molecular mechanics force field.
 - Take the low-energy conformers and optimize their geometries using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory, including a solvent model.
 - Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.
 - Generate the final predicted IR and VCD spectra by applying a Boltzmann weighting to the spectra of the individual conformers.
- Experimental Analysis:
 - Dissolve a sufficient amount of the sample (typically 5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of ~0.1 M.
 - Acquire the VCD and IR spectra on a VCD spectrometer.

- Compare the sign and relative intensity of the experimental VCD bands with the calculated spectra for the R- and S-enantiomers to assign the absolute configuration.[1][12]

Data Summary Table (Example):

Wavenumber (cm ⁻¹)	Experimental VCD Sign	Calculated (S)- enantiomer VCD Sign	Calculated (R)- enantiomer VCD Sign	Conclusion
1720	+	+	-	Match with S
1685	-	-	+	Match with S
1450	+	+	-	Match with S
1310	-	-	+	Match with S

| Overall | | | Sample is (S)-enantiomer |

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Protocol:

- Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralpak® IC.[18]
- Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of Acetonitrile/Methanol/Diethylamine (90:10:0.1 v/v/v).[18] Filter and degas the mobile phase.
- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
- Analysis: Equilibrate the column with the mobile phase. Inject the sample and monitor the elution profile with a UV detector.
- Quantification: Integrate the peak areas of the two enantiomers (if present) to determine the enantiomeric excess (ee%). If a known standard is available, run it under the same

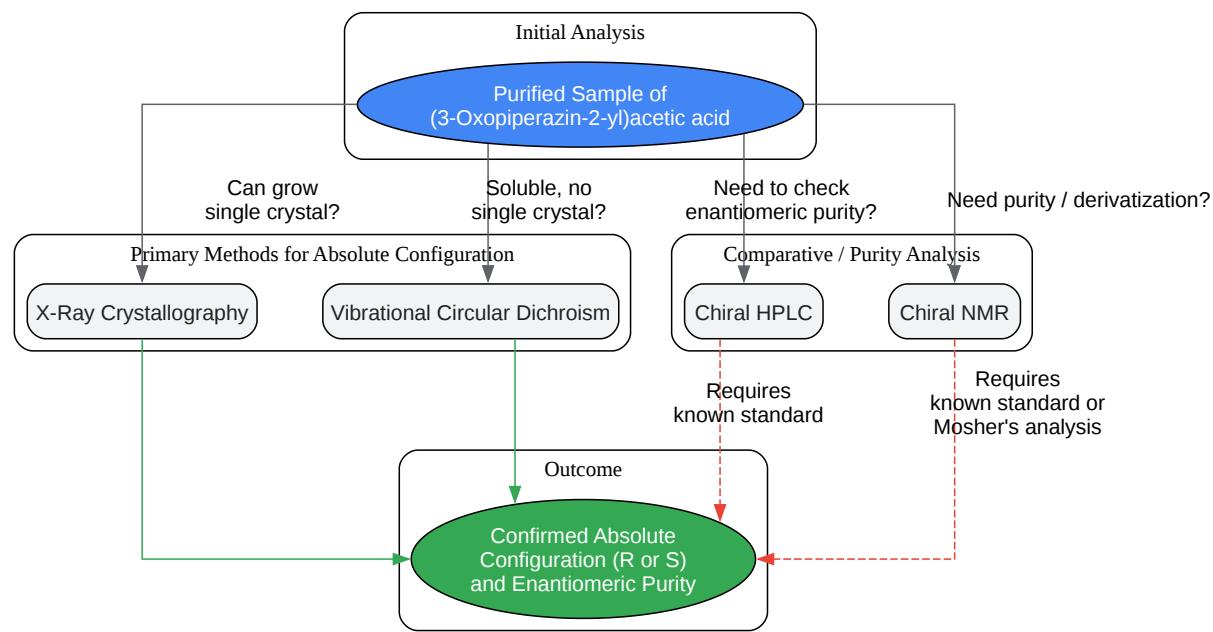
conditions to assign the peaks.

Data Summary Table (Example):

Parameter	Value
Column	Chiralpak IC (250 x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile/Methanol/DEA (90:10:0.1)
Flow Rate	1.0 mL/min
Temperature	25 °C
Retention Time (Peak 1)	8.5 min
Retention Time (Peak 2)	10.2 min
Area % (Peak 1)	99.5%
Area % (Peak 2)	0.5%

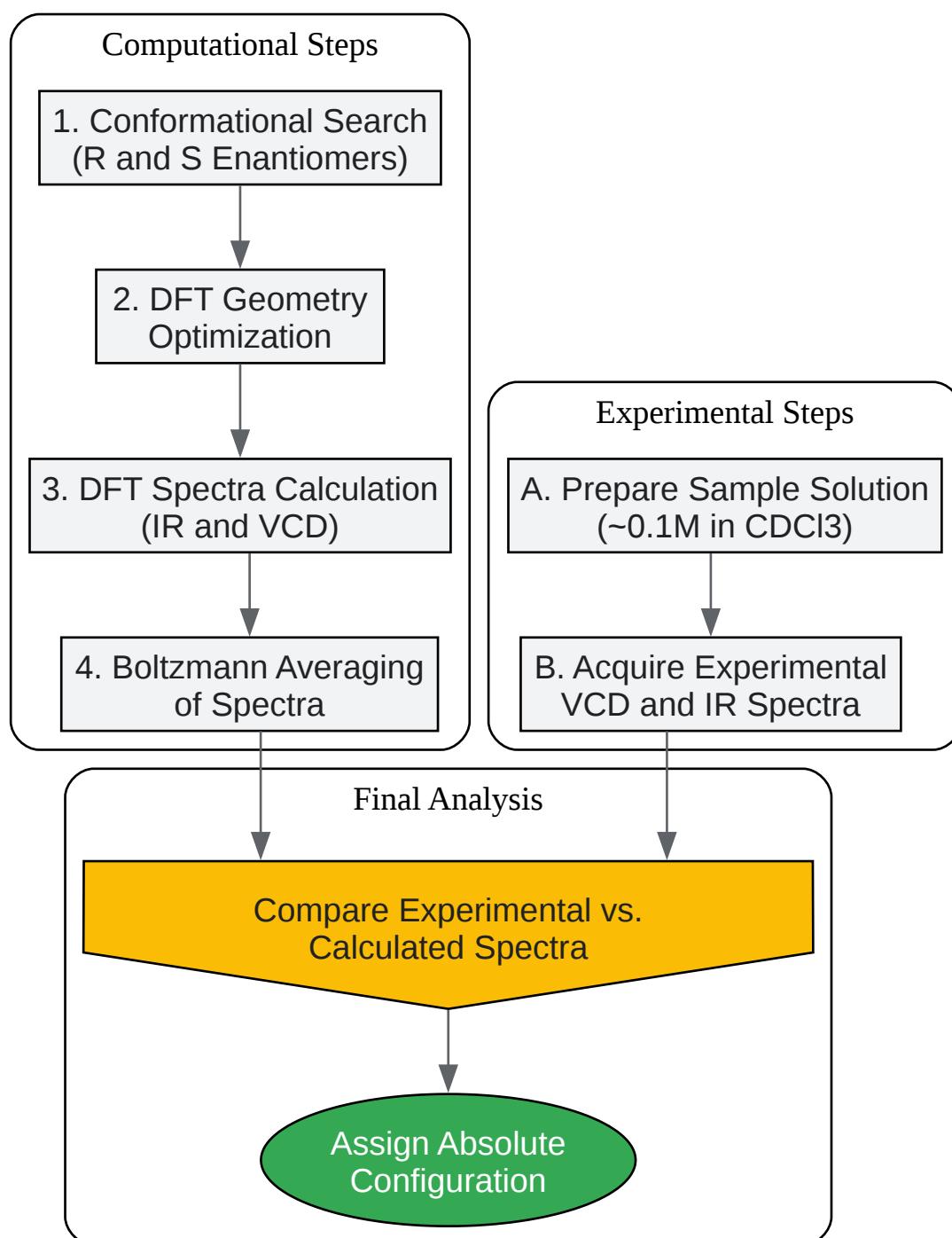
| Enantiomeric Excess (ee) | 99.0% |

Visualizations (Graphviz)



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Caption: Overall workflow for determining the stereochemistry.



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Caption: Experimental workflow for VCD analysis.

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